Hycanthone

Description

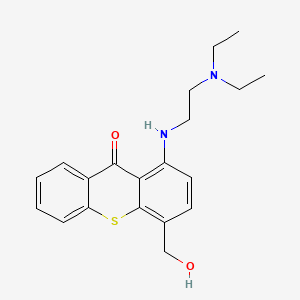

This compound is a thioxanthen-9-one compound having a hydroxymethyl substituent at the 1-position and a 2-[(diethylamino)ethyl]amino substituent at the 4-position. It was formerly used (particularly as the monomethanesulfonic acid salt) as a schistosomicide for individual or mass treatement of infection with Schistosoma haematobium and S. mansoni, but due to its toxicity and concern about possible carcinogenicity, it has been replaced by other drugs such as praziquantel. It has a role as a schistosomicide drug and a mutagen. It is functionally related to a lucanthone. It is a conjugate base of a this compound(1+).

Potentially toxic, but effective antischistosomal agent, it is a metabolite of LUCANTHONE. This compound was approved by the FDA in 1975 but is no longer used.

This compound is a thioxanthene derivative of lucanthone with anti-schistosomal activity and potential antineoplastic activity. This compound interferes with parasite nerve function, resulting in parasite paralysis and death. This agent also intercalates into DNA and inhibits RNA synthesis in vitro. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II.

Potentially toxic, but effective antischistosomal agent, it is a metabolite of LUCANTHONE.

See also: Lucanthone (related).

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWMTSUNYWVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023128 | |

| Record name | Hycanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |

| Record name | SID11533028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3105-97-3 | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hycanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hycanthone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hycanthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hycanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hycanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hycanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hycanthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYCANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BXX5EVN2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

213.1 to 217.0 °F (NTP, 1992) | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Hycanthone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hycanthone, a metabolite of the anthelmintic drug lucanthone. Formerly used for the treatment of schistosomiasis, this compound's complex mechanism of action and chemical properties continue to be of interest in medicinal chemistry and drug development. This document details its chemical structure, mechanism of action, relevant experimental methodologies, and key quantitative data.

Chemical Identity and Physicochemical Properties

This compound is a tricyclic compound belonging to the thioxanthenone class.[1][2] Its core structure consists of a thioxanthen-9-one ring system substituted with a hydroxymethyl group and a diethylaminoethylamino side chain.[2] This specific arrangement of functional groups is critical to its biological activity. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.[3][]

Key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[[2-(Diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one[1][] |

| CAS Registry Number | 3105-97-3[1][3] |

| Molecular Formula | C₂₀H₂₄N₂O₂S[1][3] |

| Molecular Weight | 356.48 g/mol [1][3] |

| Appearance | Odorless, canary yellow to yellow-orange crystalline powder[2] |

| Melting Point | 100.6-102.8 °C (213.1-217.0 °F)[1][2] |

| Solubility (pH 7.4) | >53.5 µg/mL[2] |

| Absorption Maxima (in Ethanol) | 233 nm (ε=19400), 258 nm (ε=37000), 329 nm (ε=9700), 438 nm (ε=6600)[1] |

| APE1 Binding Affinity (KD) | 10 nM[][5] |

| Plasma Half-life (Human) | 3-5 hours[6] |

Mechanism of Action

This compound exerts its antischistosomal and potential antineoplastic effects through a multi-faceted mechanism involving metabolic activation, DNA interaction, and enzyme inhibition.[3]

2.1 Metabolic Activation by Sulfotransferase this compound is a prodrug that requires bioactivation within the schistosome parasite.[7] The hydroxymethyl group at the 4-position is esterified, a reaction catalyzed by a parasite-specific sulfotransferase enzyme.[7] This activation converts this compound into a highly reactive electrophilic intermediate. The specificity of this enzyme for the parasite contributes to the drug's selective toxicity against schistosomes compared to the host.[3]

2.2 DNA Alkylation and Intercalation The primary cytotoxic action of activated this compound is the alkylation of parasitic DNA.[8] The reactive ester intermediate covalently binds to DNA, primarily at the N-1 and N2 positions of deoxyguanosine (dG) residues.[8] This covalent modification disrupts the DNA structure, leading to the inhibition of DNA replication and RNA synthesis, ultimately causing parasite death.[3] In addition to alkylation, the planar thioxanthenone ring of this compound allows it to intercalate between DNA base pairs, with a preference for AT-rich sequences.[3][9][10] This non-covalent interaction further distorts the DNA helix and interferes with the function of DNA-processing enzymes.

2.3 Enzyme Inhibition Beyond its direct actions on DNA, this compound has been shown to inhibit several key enzymes:

-

Acetylcholinesterase (AChE): It is an effective inhibitor of Schistosoma mansoni AChE, which disrupts parasite nerve function, leading to paralysis and death. It is less potent against mammalian AChE.[3]

-

Apurinic/apyrimidinic Endonuclease 1 (APE1): this compound inhibits APE1, a key enzyme in the DNA base excision repair pathway, with a high binding affinity (KD of 10 nM).[][5] Inhibition of APE1 can sensitize cells to DNA damaging agents.

-

Topoisomerases I and II: The drug has been reported to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[5]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Below are summaries of the methodologies employed in seminal studies.

3.1 Protocol for Determining the Site of DNA Alkylation This protocol outlines the key steps used to identify the specific nucleobases targeted by this compound, as described in studies on its mode of action.[8]

-

Incubation: Schistosoma mansoni parasites are incubated in vitro with tritium-labeled this compound ([³H]HC) to allow for the uptake and metabolic activation of the drug.

-

DNA Extraction: Following incubation, the parasites are harvested, and total genomic DNA is carefully extracted using standard phenol-chloroform extraction and ethanol precipitation methods to ensure high purity.

-

Enzymatic Degradation: The purified, radiolabeled DNA is completely degraded into its constituent deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Analysis: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column.

-

Detection and Identification: The HPLC eluate is monitored using a UV detector (to identify all nucleosides) and a radioactivity detector (to specifically identify the [³H]HC-adducted nucleosides). The retention times of the radioactive peaks are compared to those of synthetically prepared standards of alkylated deoxyguanosine (N-1 and N2 adducts) to confirm their identity.[8]

3.2 Protocol for In Vitro Cytotoxicity Assay To quantify the cytotoxic effects of this compound, a clonogenic survival assay is a standard method.

-

Cell Culture: A relevant cell line (e.g., P388 mouse leukemia cells for antineoplastic studies) is cultured under appropriate conditions.

-

Drug Exposure: Cells are transiently exposed to a range of this compound concentrations for a fixed period (e.g., 1 hour).

-

Clonogenic Plating: After exposure, cells are washed, counted, and plated at low density in a semi-solid medium, such as soft agar, which supports the growth of single cells into distinct colonies.

-

Incubation: The plates are incubated for a period sufficient for colony formation (typically 7-14 days).

-

Quantification: Colonies are stained (e.g., with crystal violet) and counted. The survival fraction for each drug concentration is calculated relative to an untreated control. This data can be used to determine the IC₅₀ value, which is the concentration of the drug that inhibits colony formation by 50%.

Concluding Remarks

This compound is a potent schistosomicidal agent whose clinical use was discontinued due to toxicity concerns.[2] However, its unique mechanism, involving parasite-specific enzymatic activation leading to DNA alkylation, provides a valuable framework for the design of new, more selective antiparasitic and potentially antineoplastic drugs.[7] A thorough understanding of its chemical structure, interactions with biological macromolecules, and the methodologies used to study these interactions is essential for professionals engaged in the development of next-generation therapeutics targeting similar pathways.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C20H24N2O2S | CID 3634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mode of action of the schistosomicide this compound: site of DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preferential intercalation at AT sequences in DNA by lucanthone, this compound, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Hycanthone: An In-depth Technical Guide on the Active Metabolite of Lucanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hycanthone, the principal active metabolite of the schistosomicidal drug Lucanthone. It delves into the metabolic activation of Lucanthone, the detailed mechanism of action of this compound, and presents key quantitative data on its biological activity. This document is intended to serve as a valuable resource for researchers in parasitology, oncology, and drug development, offering detailed experimental insights and visualizing complex biological pathways to facilitate further investigation and application of this potent biomolecule.

Introduction

Lucanthone, a thioxanthenone derivative, was historically used as an oral therapeutic agent against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. However, its efficacy was found to be variable, which led to investigations into its metabolic fate. These studies revealed that Lucanthone is a prodrug, requiring metabolic activation to exert its therapeutic effect. The key to its activity was the discovery of its primary metabolite, this compound, formed by the hydroxylation of the 4-methyl group of Lucanthone.[1] this compound was found to be significantly more potent as a schistosomicidal agent than its parent compound.[1] This guide explores the biotransformation of Lucanthone to this compound and the multifaceted mechanism of action of this active metabolite.

Metabolic Activation of Lucanthone to this compound

The conversion of Lucanthone to this compound is a critical step for its biological activity. This biotransformation is primarily an oxidative process.

Microbial Metabolism

Initial insights into the metabolism of Lucanthone were gained from studies using the fungus Aspergillus sclerotiorum. This microorganism was found to hydroxylate the 4-methyl group of Lucanthone to form this compound.[1] Further oxidation of this compound by the same fungus can lead to the formation of the corresponding aldehyde and carboxylic acid analogues.[2]

Mammalian Metabolism

In mammals, the metabolism of Lucanthone to this compound is presumed to occur in the liver, mediated by cytochrome P450 enzymes, although the specific isozymes involved have not been fully characterized. This hydroxylation reaction transforms the less active prodrug into its potent metabolite.

References

The Rise and Fall of a Schistosomicide: A Technical History of Hycanthone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions of people, primarily in tropical and subtropical regions. The history of its treatment is marked by a continuous search for effective and safe therapeutic agents. This technical guide delves into the discovery, development, and eventual decline of Hycanthone, a schistosomicide that represented a significant advancement in its time but was ultimately sidelined due to safety concerns. This document provides a comprehensive overview of its mechanism of action, clinical efficacy, and the experimental methodologies that defined its research, offering valuable insights for contemporary drug discovery and development.

Discovery and Historical Context

This compound emerged from research on its parent compound, lucanthone (Miracil D), which was introduced in the 1940s as an oral treatment for schistosomiasis. While lucanthone was effective, it required a multi-day treatment regimen and was associated with significant gastrointestinal side effects.

In the 1960s, a research program at Sterling-Winthrop Research Institute led to a pivotal discovery. Scientists found that the fungus Aspergillus sclerotiorum could metabolize lucanthone into a more active compound. This metabolite, a hydroxymethyl derivative, was identified as this compound. Subsequent studies confirmed that this compound was also the primary active metabolite of lucanthone in mammals, including humans. This discovery was a significant breakthrough, as this compound was found to be more potent than its precursor, allowing for a single intramuscular injection, which improved patient compliance.

The development of this compound was a landmark in schistosomiasis control efforts. However, its promise was later overshadowed by findings of mutagenic, teratogenic, and carcinogenic properties, which led to its withdrawal from widespread use and its eventual replacement by the safer and broader-spectrum drug, praziquantel, in the 1980s.

A timeline of key events in the history of schistosomiasis drug discovery, including the era of this compound, is presented below.

Table 1: A Timeline of Key Milestones in Schistosomiasis Drug Discovery

| Year | Milestone |

| 1918 | Introduction of tartar emetic (antimony potassium tartrate), the first effective drug for schistosomiasis.[1] |

| 1940s | Development and introduction of lucanthone (Miracil D) as an oral schistosomicide. |

| 1965 | This compound is identified as an active metabolite of lucanthone. |

| Late 1960s | Preclinical studies demonstrate the high schistosomicidal activity of this compound in animal models. |

| Early 1970s | Extensive clinical trials establish the efficacy of a single intramuscular dose of this compound in treating S. mansoni and S. haematobium infections.[1][2][3][4] |

| Mid-1970s | Concerns about the mutagenic and carcinogenic potential of this compound begin to emerge from laboratory studies. |

| 1971 | Reports of the development of this compound-resistant Schistosoma mansoni strains in laboratory settings are published.[5] |

| Late 1970s | The use of this compound declines due to increasing evidence of its toxicity. |

| 1980s | Praziquantel is introduced and becomes the drug of choice for schistosomiasis, largely replacing this compound.[6] |

Mechanism of Action

This compound's schistosomicidal activity is a result of a fascinating process of bioactivation within the parasite itself. It acts as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect.

The key to this compound's action lies in a parasite-specific enzyme, a sulfotransferase . This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. This reaction forms a highly reactive sulfuric acid ester.

This unstable ester then spontaneously dissociates, generating a highly electrophilic carbonium ion. This reactive intermediate readily attacks nucleophilic sites on the parasite's macromolecules, with a preference for the N7 position of guanine bases in DNA. This alkylation of the parasite's DNA is the ultimate cause of its death. The covalent modification of DNA disrupts critical cellular processes, including replication and transcription, leading to cell cycle arrest and apoptosis.

The development of resistance to this compound in some schistosome strains has been linked to mutations in the gene encoding the sulfotransferase enzyme, rendering it unable to activate the drug.

Below is a diagram illustrating the proposed signaling pathway of this compound's mechanism of action.

Caption: this compound's bioactivation and mechanism of action within the schistosome.

Quantitative Data from Clinical Trials

Numerous clinical trials were conducted in the 1970s to evaluate the efficacy and safety of this compound. These trials provided valuable quantitative data on cure rates and the incidence of side effects at various dosages. A summary of this data is presented in the tables below.

Table 2: Efficacy of a Single Intramuscular Dose of this compound in Schistosoma mansoni Infections

| Dosage (mg/kg) | Number of Patients | Cure Rate (%) | Mean Egg Reduction (%) | Reference |

| 3.0 | 94 | 28 | 97 | [7] |

| 2.5 | 103 | 28 | 94 | [7] |

| 2.0 | 50 | 22 | 96 | [7] |

| 1.5 | 48 | 21 | 95 | [7] |

| 1.0 | 51 | 10 | 89 | [7] |

Table 3: Common Side Effects of a Single Intramuscular Dose of this compound (3.0 mg/kg)

| Side Effect | Incidence (%) | Reference |

| Vomiting | 47 | [7] |

| Nausea | 32 | [7] |

| Abdominal Pain | 15 | [7] |

| Anorexia | 10 | [7] |

| Headache | Not specified | |

| Dizziness | Not specified | |

| Myalgia | Not specified |

Experimental Protocols

The study of this compound involved a range of in vitro and in vivo experimental protocols to elucidate its mechanism of action, efficacy, and toxicity. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Culture of Schistosoma mansoni**

-

Objective: To maintain the viability of different life stages of S. mansoni outside of the host for drug screening and mechanistic studies.

-

Methodology:

-

Cercariae to Schistosomula Transformation: Cercariae are mechanically transformed into schistosomula by vortexing or shearing to remove their tails.[8]

-

Culture Medium: Schistosomula are cultured in a suitable medium, such as RPMI-1640 or Basch medium, supplemented with fetal bovine serum, antibiotics, and sometimes red blood cells.[8][9]

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Drug Exposure: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations for a defined period.

-

Caption: A generalized workflow for in vitro drug testing on Schistosoma mansoni.

Schistosome Viability Assays

-

Objective: To quantify the schistosomicidal effect of this compound in vitro.

-

Methodologies:

-

Microscopic Examination: Visual assessment of parasite motility, morphology, and tegumental damage. This is a qualitative but often used method.

-

Fluorescent Dye-Based Assays:

-

Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA in dead cells, emitting red fluorescence.[10][11][12]

-

Fluorescein Diacetate (FDA): A non-fluorescent molecule that is cell-permeable. Inside live cells, esterases cleave the diacetate group, releasing fluorescent fluorescein (green).[10][11][12]

-

Procedure: Schistosomula are incubated with a combination of PI and FDA. The fluorescence is then quantified using a plate reader or visualized with a fluorescence microscope.[10][11][12][13]

-

-

In Vivo Efficacy Studies

-

Objective: To evaluate the schistosomicidal activity of this compound in an animal model of infection.

-

Methodology:

-

Animal Model: Typically, mice (e.g., Swiss Webster) or hamsters are used.[5]

-

Infection: Animals are percutaneously infected with a defined number of S. mansoni cercariae.

-

Drug Administration: Several weeks post-infection (to allow for worm maturation), animals are treated with this compound, usually via intramuscular injection.

-

Worm Burden Reduction: At a specified time after treatment, animals are euthanized, and adult worms are recovered from the mesenteric veins and liver by portal perfusion. The number of worms in treated animals is compared to that in untreated controls to calculate the percentage of worm burden reduction.

-

Egg Count Reduction: Fecal egg counts are often monitored before and after treatment to assess the impact on parasite fecundity.

-

Conclusion and Future Perspectives

The story of this compound is a compelling case study in drug development, highlighting both the potential for significant therapeutic advances and the critical importance of thorough toxicological evaluation. Its discovery as a potent, single-dose schistosomicide was a major step forward in the fight against schistosomiasis. However, the subsequent discovery of its severe long-term side effects serves as a crucial reminder of the stringent safety standards that must be met in modern drug development.

The research conducted on this compound has left a lasting legacy. The elucidation of its mechanism of action, involving parasite-specific bioactivation, has provided a valuable blueprint for the rational design of other antiparasitic drugs. The challenges encountered with this compound resistance and toxicity have informed the development of safer and more effective treatments like praziquantel.

For researchers and drug development professionals today, the history of this compound underscores the importance of:

-

Understanding parasite-specific metabolic pathways for targeted drug design.

-

Early and comprehensive toxicity screening to identify potential safety liabilities.

-

The continuous need for new therapeutic agents to combat the threat of drug resistance.

While this compound itself is no longer in clinical use, the knowledge gained from its development continues to contribute to the ongoing effort to control and ultimately eliminate schistosomiasis. The lessons learned from its rise and fall remain highly relevant in the perpetual quest for safe and effective medicines against parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Schistosoma mansoni eggs, miracidia, and sporocysts for in vitro cultivation [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for the mode of antischistosomal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound resistance: development in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schistosomiasis then and now: what has changed in the last 100 years? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]

- 8. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Quantitative, High-Throughput, Fluorescent-Based Bioassay to Detect Schistosoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment - PMC [pmc.ncbi.nlm.nih.gov]

Hycanthone as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hycanthone, a thioxanthenone derivative and a metabolite of lucanthone, is a potent DNA intercalating agent with a multifaceted mechanism of action that extends beyond simple DNA binding. Historically used as a schistosomicidal agent, its ability to disrupt nucleic acid metabolism has also led to investigations into its potential as an antineoplastic agent. This technical guide provides an in-depth exploration of this compound's role as a DNA intercalator, detailing its binding characteristics, the resultant cellular signaling cascades, and the experimental methodologies used to elucidate these properties. By presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects, this document serves as a comprehensive resource for researchers in pharmacology, molecular biology, and drug development.

Introduction

DNA intercalators are a class of molecules that insert themselves between the base pairs of the DNA double helix.[1] This physical insertion leads to a variety of structural and functional consequences for the DNA, including unwinding of the helix, changes in DNA length, and interference with the binding of DNA-processing enzymes.[1] These effects ultimately disrupt critical cellular processes such as replication, transcription, and DNA repair, making DNA intercalators a significant class of therapeutic agents, particularly in cancer chemotherapy.[2]

This compound is a prime example of a DNA intercalating agent with a complex biological profile.[3][4] Beyond its primary intercalative mode of action, it also exhibits DNA alkylating properties and inhibits key enzymes involved in DNA metabolism.[3][5] This guide will systematically dissect the molecular interactions and cellular consequences of this compound's activity as a DNA intercalating agent.

Mechanism of Action: DNA Intercalation and Beyond

This compound's interaction with DNA is a multi-step process that initiates a cascade of cellular events. The core of its mechanism lies in its ability to function as both a DNA intercalator and an alkylating agent.

DNA Intercalation

The planar thioxanthenone ring system of this compound allows it to insert into the hydrophobic space between adjacent base pairs of the DNA double helix.[3][4] This intercalation is the primary mode of non-covalent binding. Studies have shown that this compound, along with its parent compound lucanthone, exhibits a preference for binding to AT-rich sequences in the DNA.[6][7] This sequence preference is a crucial determinant of its biological activity.

DNA Alkylation

In addition to intercalation, this compound can covalently bind to DNA, acting as an alkylating agent. This activity is particularly directed towards deoxyguanosine (dG) residues.[5] The alkylation occurs at the N-1 and N-2 positions of guanine, forming stable adducts that further distort the DNA structure and impede its function.[5]

Enzyme Inhibition

This compound's disruptive influence on DNA metabolism is amplified by its ability to inhibit critical enzymes:

-

Topoisomerases I and II: These enzymes are essential for resolving DNA topological stress during replication and transcription. This compound inhibits both topoisomerase I and II, leading to the accumulation of DNA strand breaks and genomic instability.[3][8]

-

Apurinic Endonuclease-1 (APE1): APE1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. This compound inhibits APE1 through direct protein binding, thereby compromising the cell's ability to repair DNA damage.[3][8]

Quantitative Analysis of this compound's Interactions

A thorough understanding of this compound's mechanism of action requires a quantitative assessment of its binding affinities and inhibitory concentrations. The following table summarizes the available quantitative data for this compound's interaction with its molecular targets.

| Parameter | Target | Value | Method | Reference |

| KD | Apurinic Endonuclease-1 (APE1) | 10 nM | Direct Protein Binding Assay | [3][8] |

| IC50 | Apurinic Endonuclease-1 (APE1) | 80 nM | APE1 Incision Assay | [8] |

Cellular Signaling Pathways Affected by this compound

The DNA damage induced by this compound's intercalation and alkylation activities triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR). This response aims to either repair the damage and allow cell survival or, if the damage is too severe, initiate programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathway

This compound-induced DNA lesions, including strand breaks and adducts, are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . The activation of these kinases initiates a signaling cascade that involves the phosphorylation and activation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2 , and the tumor suppressor protein p53 . This cascade leads to cell cycle arrest, providing time for DNA repair, or triggers apoptosis if the damage is irreparable.

Caption: this compound-induced DNA Damage Response (DDR) pathway.

Apoptotic Pathway

If the DNA damage is extensive and cannot be repaired, the DDR pathway will signal for the initiation of apoptosis. This is primarily mediated by the activation of p53, which can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

Caption: this compound-induced apoptotic signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNA Intercalation Assays

-

Principle: The binding of an intercalating agent to DNA can cause changes in the UV-Visible absorption spectrum of the drug, typically a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift in the wavelength of maximum absorbance).

-

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.

-

Perform a titration by adding increasing concentrations of ctDNA to a fixed concentration of this compound.

-

Record the UV-Visible spectrum (typically 200-500 nm) after each addition of DNA.

-

Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).

-

-

Principle: The fluorescence emission of an intercalating dye, such as ethidium bromide (EtBr), is enhanced upon binding to DNA. A competing intercalator like this compound will displace the dye, leading to a quenching of the fluorescence signal.

-

Methodology:

-

Prepare a solution of ctDNA and an intercalating dye (e.g., EtBr) in a suitable buffer.

-

Record the baseline fluorescence emission spectrum.

-

Add increasing concentrations of this compound to the DNA-dye complex.

-

Record the fluorescence emission spectrum after each addition of this compound.

-

Analyze the quenching of the fluorescence intensity to determine the binding affinity of this compound to DNA.

-

-

Principle: DNA intercalation causes an increase in the length of the DNA molecule, which in turn increases the viscosity of the DNA solution.

-

Methodology:

-

Prepare a solution of ctDNA of a known concentration in a suitable buffer.

-

Measure the flow time of the DNA solution using a viscometer.

-

Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity and plot it against the ratio of [this compound]/[DNA]. An increase in relative viscosity is indicative of intercalation.

-

DNA Alkylation Assay

-

Principle: This assay aims to identify the specific DNA bases that are covalently modified by this compound.

-

Methodology:

-

Incubate radiolabeled ([3H]) this compound with DNA.

-

Enzymatically digest the DNA to individual nucleosides.

-

Separate the radiolabeled nucleosides using High-Performance Liquid Chromatography (HPLC).

-

Identify the modified nucleosides by comparing their retention times with those of synthetic standards.[5]

-

Topoisomerase Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases.

-

Methodology:

-

Incubate supercoiled plasmid DNA with topoisomerase I or II in the presence and absence of varying concentrations of this compound.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).

-

Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.

-

Experimental Workflow Visualization

Caption: Workflow for characterizing this compound's interaction with DNA.

Conclusion

This compound's role as a DNA intercalating agent is a compelling example of a multi-pronged attack on cellular nucleic acid metabolism. Its ability to intercalate into DNA, form covalent adducts, and inhibit essential DNA processing enzymes underscores its potency as a biological agent. The induction of the DNA Damage Response and subsequent apoptotic signaling pathways highlights the cell's intricate machinery for dealing with genotoxic stress. This technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers engaged in the study of DNA-interactive compounds and the development of novel therapeutic strategies. Further research to delineate the precise thermodynamic parameters of its DNA binding and to further map its influence on cellular signaling networks will undoubtedly refine our understanding of this complex and potent molecule.

References

- 1. Effects of lucanthone on the sedimentation properties of DNA from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. binding constant kd: Topics by Science.gov [science.gov]

- 6. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal analysis of ligand-DNA interaction: determination of binding parameters [aimspress.com]

Hycanthone: A Technical Whitepaper on its Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hycanthone, a hydroxymethyl metabolite of Lucanthone, was once a principal treatment for schistosomiasis. Despite its efficacy, its clinical use was curtailed due to significant toxicological concerns, primarily its potent mutagenic, teratogenic, and carcinogenic properties. This technical document provides an in-depth guide to the mutagenic profile of this compound, detailing its mechanism of action, the genetic alterations it induces, and the experimental evidence from key in vitro and in vivo studies. By presenting quantitative data, detailed experimental protocols, and visual diagrams of molecular pathways and workflows, this paper aims to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development. Understanding the structure-activity relationships that dissociate its therapeutic effects from its mutagenicity offers valuable insights for the design of safer chemotherapeutic agents.

Mechanism of Mutagenic Action

This compound's mutagenicity stems from its direct interaction with DNA, a multi-step process involving intercalation, the potential for covalent modification, and the subsequent failure of cellular repair mechanisms to correct the damage.

1.1. DNA Intercalation and Frameshift Mutagenesis The primary mechanism of this compound-induced mutation is its function as a DNA intercalating agent.[1] The planar thioxanthenone ring system of the molecule inserts itself between the base pairs of the DNA double helix.[1] This insertion physically distorts the DNA backbone, leading to an unwinding of the helix and the exposure of single-stranded DNA regions.[1][2] This structural disruption is a critical early step in its mutagenic process.[1]

This physical distortion is believed to be the basis for this compound's well-documented ability to act as a potent frameshift mutagen.[3] During DNA replication or repair, the altered DNA topology can cause the polymerase machinery to slip, resulting in the insertion or deletion of one or more nucleotide bases. Such frameshift mutations alter the translational reading frame, typically leading to the production of a non-functional truncated protein. Studies in Saccharomyces cerevisiae have confirmed its high activity in reverting frameshift mutations, with a very low effect on missense or nonsense mutations.[4]

1.2. Covalent DNA Adduct Formation (Alkylation) While early studies suggested that this compound's effects were reversible and did not involve covalent binding,[1][2] subsequent research has shown that it can act as a DNA alkylating agent, likely following metabolic activation.[5] In studies using radiolabeled this compound, the molecule was found to covalently bind to DNA within schistosomes. Enzymatic degradation of this DNA and subsequent HPLC analysis revealed that the primary targets of this alkylation are the N-1 and N2 positions of deoxyguanosine (dG).[5] This covalent adduct formation represents a more permanent form of DNA damage compared to intercalation alone.

1.3. Interaction with DNA Repair Pathways A key feature of this compound's activity is the apparent absence of an induced DNA repair response. Studies in HeLa cells showed that despite clear evidence of DNA interaction, this compound did not trigger detectable DNA repair synthesis.[1] This lack of a repair response means that the DNA lesions it creates are more likely to persist and become fixed as permanent mutations during subsequent rounds of cell division.

Quantitative Data on Mutagenic and Biological Effects

The mutagenic and cytotoxic effects of this compound have been quantified across various experimental systems. The tables below summarize key findings.

Table 1: In Vitro Biological Effects of this compound

| Experimental System | Concentration | Observed Effect | Reference |

| HeLa & Human Fibroblasts | 3 µg/mL | Potent induction of nuclear immunoreactivity (indicates ssDNA exposure) | [2] |

| LLC-MK2 Monkey Kidney Cells | 10 µg/mL | 73% reduction in interferon yield | [6][7] |

| LLC-MK2 Monkey Kidney Cells | 20 µg/mL | Progressive detriment to cell viability | [6] |

| Cell-Based AlphaLISA Assay | 15.1 µM | IC₅₀ (50% inhibitory concentration) of AlphaLISA signal | [4] |

| Cell-Based Viability Assay | 69.7 µM | CC₅₀ (50% cytotoxic concentration) | [4] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Dosage | Result | Reference |

| Hepatocyte DNA Content | 60 mg/kg for 3 days | 328.9% increase compared to infected untreated control | [8] |

| Hepatocyte Aneuploidy | 60 mg/kg for 3 days | 100% aneuploidy observed | [8] |

| Dominant Lethality (Males) | Not specified | No induction of dominant lethality observed | [1] |

| Dominant Lethality (Females) | Not specified | Significant increase in embryonic death (mutations in maturing oocytes) | [1] |

Table 3: Antischistosomal Efficacy in Humans (for dose comparison)

| Dosage | Effect on S. mansoni Egg Output (1 month post-treatment) | Reference |

| 0.375 mg/kg | 11% decrease | [9] |

| 0.75 mg/kg | 85% decrease | [9] |

| 1.5 mg/kg | 96% decrease | [9] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing mutagenicity data. The following sections describe the protocols for two key assays used to evaluate this compound.

3.1. Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria. This compound is a potent mutagen in this assay.

-

Principle: Specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

-

Materials:

-

S. typhimurium tester strains (e.g., TA98, TA100, TA1532, which are sensitive to frameshift and base-pair substitution mutagens).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction: A rat liver homogenate used for metabolic activation, to simulate mammalian metabolism.

-

Cofactors for S9 mix (e.g., NADP, Glucose-6-phosphate).

-

Molten top agar containing a trace amount of histidine and biotin.

-

Minimal glucose agar plates (Vogel-Bonner medium).

-

Positive and negative controls.

-

-

Procedure:

-

Culture Preparation: Grow overnight cultures of the selected S. typhimurium strains at 37°C.

-

Assay Mixture: In a sterile tube, combine the test compound at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of the S9 mix (for tests with metabolic activation) or a buffer (for tests without).

-

Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and interaction with bacteria.

-

Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the entire contents onto a minimal glucose agar plate. Distribute evenly.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

3.2. In Vivo Host-Mediated Assay This assay bridges the gap between in vitro tests and whole-animal studies by using a mammal to metabolize the test compound, while a microorganism is used as the genetic indicator.

-

Principle: The test compound is administered to a host animal (e.g., a mouse). Subsequently, a microbial indicator organism (like S. typhimurium) is injected into the animal's peritoneal cavity. After a short incubation period, the bacteria are recovered and analyzed for mutations. This method tests for mutagenic metabolites produced by the host.

-

Materials:

-

Host animals (e.g., Swiss albino mice).

-

Test compound (this compound).

-

Indicator microorganism (S. typhimurium histidine auxotroph).

-

Sterile saline or buffer for bacterial recovery.

-

Plating media (nutrient agar for total cell count, minimal glucose agar for revertant count).

-

-

Procedure:

-

Compound Administration: Administer this compound to the host animal via a relevant route (e.g., intramuscularly or orally).

-

Bacterial Injection: After a set time (e.g., 1 hour), inject a suspension of the indicator bacteria into the peritoneal cavity of the same animal.

-

Incubation: Allow the bacteria to incubate within the host for a defined period (e.g., 3 hours), exposing them to the drug and its metabolites.

-

Bacterial Recovery: Euthanize the animal and recover the bacteria from the peritoneal cavity by washing with sterile saline.

-

Plating and Analysis: Plate serial dilutions of the recovered bacterial suspension onto nutrient agar to determine the total number of viable cells and onto minimal glucose agar to count the number of revertants.

-

Calculation: Calculate the mutation frequency as the ratio of revertant colonies to the total number of viable bacteria. A significant increase in mutation frequency in the treated group compared to a vehicle control group indicates a positive result.

-

Structure-Activity Relationships (SAR)

Understanding the relationship between this compound's chemical structure and its mutagenic activity is critical for designing safer drugs. Studies on this compound and its analogs have revealed key structural determinants of its mutagenicity.

-

Role of the 4-Position Substituent: The chemical group at the 4-position of the thioxanthenone ring is crucial. Activity is high when this group is a hydroxymethyl (as in this compound) or an aldehyde. In contrast, analogs with a carboxyl group or a simple methyl group (as in the parent compound Lucanthone) are inactive as mutagens in Salmonella.[5]

-

Dissociation of Mutagenic and Therapeutic Effects: A pivotal discovery was that the mutagenic properties could be separated from the desired antischistosomal effects. N-oxidation of the terminal diethylamino group of the side chain results in a dramatic reduction in mutagenic activity while retaining or even enhancing its potency against schistosomes.[3] The analog IA-4 N-oxide, for example, has only a fraction of this compound's mutagenic potency but is an equipotent schistosomicide.[6] This demonstrates that the molecular interactions responsible for killing the parasite are distinct from those that cause DNA mutations in host and bacterial cells.

Conclusion

This compound is a powerful mutagen whose genotoxicity is mediated by a complex mechanism involving DNA intercalation, structural distortion, and potential DNA alkylation, leading primarily to frameshift mutations. Its activity is particularly pronounced in bacterial systems and is evident in somatic mammalian cells, causing significant increases in DNA content and aneuploidy. Notably, its effects appear less severe on male germline cells in mammals, although mutagenic effects have been observed in female oocytes.

For drug development professionals, the most critical lesson from the study of this compound is the demonstrated ability to dissociate toxicity from efficacy through targeted structural modification. The creation of analogs like IA-4 N-oxide, which retain therapeutic potency with vastly reduced mutagenicity, underscores a foundational principle of modern medicinal chemistry: a detailed understanding of a drug's toxicological mechanism is essential for the rational design of safer and more effective therapeutic agents. The data and protocols presented herein serve as a technical foundation for further research in this area.

References

- 1. Female-specific mutagenic response of mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early steps in mutagenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound analogs: dissociation of mutagenic effects from antischistosomal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and its congeners as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Action of antischistosomal drugs, this compound and its analog 1A-4 N-oxide, on viral interferon induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of the mode of action of this compound against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound dose-response in Schistosoma mansoni infection in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Hycanthone and Topoisomerase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hycanthone, a thioxanthenone derivative and a bioactive metabolite of lucanthone, has historically been utilized as an anti-schistosomal agent.[1][2] Beyond its antiparasitic properties, this compound has garnered significant interest in oncology and molecular pharmacology due to its potent inhibitory effects on DNA topoisomerases I and II.[2][3] This technical guide provides an in-depth exploration of the relationship between this compound and topoisomerase inhibition, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This compound functions as a dual topoisomerase inhibitor, acting as a DNA intercalator and a topoisomerase poison, thereby inducing DNA damage and triggering cellular apoptosis.[3][4]

Mechanism of Action: DNA Intercalation and Topoisomerase Poisoning

This compound exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of DNA topology and integrity. The core mechanisms include:

-

DNA Intercalation: As a planar thioxanthenone molecule, this compound inserts itself between the base pairs of the DNA double helix.[3][5] This intercalation preferentially occurs at AT-rich sequences.[5] This physical distortion of the DNA structure can interfere with the binding of DNA processing enzymes, including topoisomerases.

-

Topoisomerase Inhibition: this compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[2][3]

-

Topoisomerase I Inhibition: By intercalating into the DNA, this compound can obstruct the religation step of the topoisomerase I catalytic cycle. This leads to the stabilization of the covalent enzyme-DNA intermediate, known as the "cleavable complex".[6]

-

Topoisomerase II Poisoning: this compound acts as a topoisomerase II poison.[4] It stabilizes the topoisomerase II-DNA cleavable complex, where the enzyme has introduced a double-strand break in the DNA. By preventing the religation of this break, this compound converts the essential topoisomerase II enzyme into a cellular toxin that generates persistent DNA double-strand breaks.[2][4]

-

The accumulation of these stabilized cleavable complexes leads to replication fork collapse, DNA damage, and ultimately, the induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, lucanthone, detailing their inhibitory and binding activities.

| Compound | Target | Assay Type | Value | Cell Line/System |

| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Enzyme Inhibition (IC50) | 80 nM | In vitro (depurinated plasmid DNA) |

| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Binding Affinity (K D) | 10 nM | In vitro (BIACORE) |

| This compound | P388 Mouse Leukemia Cells | Cytotoxicity (IC50) | 28 µM | In vitro (clonogenic survival) |

| Lucanthone | Glioma Stem Cells (GBM43 & GBM9) | Cytotoxicity (IC50) | ~1.5 µM | In vitro (MTT assay) |

| Lucanthone | Glioma Stem Cells (KR158 & GLUC2) | Cytotoxicity (IC50) | ~2 µM | In vitro (spheroid formation) |

| Lucanthone | Glioma Cells (KR158 & GLUC2) | Cytotoxicity (IC50) | 11-13 µM | In vitro (serum-cultured) |

| Lucanthone | Apurinic/apyrimidinic endonuclease 1 (APE1) | Enzyme Inhibition (IC50) | 5 µM | In vitro (depurinated plasmid DNA) |

| Lucanthone | Apurinic/apyrimidinic endonuclease 1 (APE1) | Binding Affinity (K D) | 89 nM | In vitro (BIACORE) |

Experimental Protocols

Detailed methodologies for key experiments to assess the interaction between this compound and topoisomerases are outlined below. These protocols are based on established methods for studying topoisomerase inhibitors.

Topoisomerase I Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA and the inhibitory effect of this compound on this process.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound (and a DMSO vehicle control).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 6x DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the percentage of relaxed DNA in each lane to determine the inhibitory effect of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA) and the inhibition of this activity by this compound.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 200-300 ng of kDNA, and varying concentrations of this compound (and a DMSO vehicle control).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase II.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 6x DNA loading dye containing SDS and EDTA.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Assess the amount of decatenated DNA to determine the inhibitory effect of this compound.

DNA Cleavage Assay

This assay is used to determine if this compound stabilizes the topoisomerase-DNA cleavable complex.

Materials:

-

Radiolabeled (e.g., 32P) linear DNA substrate with a specific topoisomerase cleavage site

-

Human Topoisomerase I or II

-

Reaction buffer appropriate for the chosen topoisomerase

-

This compound stock solution (in DMSO)

-

Proteinase K

-

Denaturing polyacrylamide gel

-

Formamide loading buffer

Procedure:

-

Incubate the radiolabeled DNA substrate with topoisomerase I or II in the presence of varying concentrations of this compound (and a DMSO vehicle control).

-

Stop the reaction by adding SDS to denature the enzyme.

-

Treat with proteinase K to digest the protein component of the cleavable complex.

-

Add formamide loading buffer and heat to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments by autoradiography.

-

An increase in the intensity of the cleavage product band in the presence of this compound indicates stabilization of the cleavable complex.

Signaling Pathways and Cellular Consequences

The induction of DNA damage by this compound through topoisomerase inhibition triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.

The DNA damage response (DDR) is a critical signaling network that senses DNA lesions and initiates downstream pathways. A key player in the DDR is the tumor suppressor protein p53. Upon activation by DNA damage, p53 can transcriptionally regulate a host of target genes that mediate cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, initiate apoptosis.

Conclusion

This compound's ability to inhibit both topoisomerase I and II through DNA intercalation and stabilization of the cleavable complex underscores its potential as a cytotoxic agent. The resulting DNA damage activates critical cellular signaling pathways, such as the p53-mediated DNA damage response, leading to cell cycle arrest and apoptosis. While its clinical development has been hampered by toxicity concerns, the detailed molecular mechanisms of this compound's interaction with topoisomerases provide a valuable framework for the design and development of novel, more selective topoisomerase inhibitors for cancer therapy. Further research to elucidate the precise structure-activity relationships and to identify derivatives with improved therapeutic indices is warranted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential intercalation at AT sequences in DNA by lucanthone, this compound, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hycanthone's Activity Against Schistosoma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hycanthone, a metabolite of lucanthone, is an antischistosomal agent that saw use in the mid-20th century. While its clinical application has been largely discontinued due to concerns over mutagenicity, its mechanism of action and differential efficacy against various Schistosoma species remain of significant interest to researchers developing new anthelmintics. This technical guide provides an in-depth overview of this compound's activity, focusing on a comparative analysis across Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. The document details the drug's mechanism of action, summarizes available efficacy data, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

Data Presentation: Efficacy of this compound Against Schistosoma Species

| Parameter | Schistosoma mansoni | Schistosoma haematobium | Schistosoma japonicum | References |

| In Vitro Observations | Irreversible inhibition of uridine incorporation in sensitive strains. Causes degeneration of the integument. | Effective in clinical trials, suggesting direct activity. | Transient inhibition of uridine incorporation; effects are reversible. Does not cause significant integumental damage. | [1][2] |

| Clinical Efficacy (Cure Rate) | High cure rates observed in clinical trials (e.g., 97% at 3 months with 3.0 mg/kg). | High cure rates observed in clinical trials (e.g., 91% at 3 months with 3.0 mg/kg). | Not clinically effective. | [3] |

| Drug Resistance | Resistance is well-documented and linked to mutations in a sulfotransferase enzyme. | Less studied, but cross-resistance with S. mansoni is likely given the shared mechanism. | Naturally less sensitive, likely due to differences in the activating enzyme. | [4] |

Mechanism of Action

This compound is a prodrug that requires metabolic activation within the schistosome to exert its cytotoxic effects. The key to its activity is a parasite-specific sulfotransferase enzyme.

Signaling Pathway of this compound Activation and Action

References

- 1. Comparative effects of this compound in Schistosoma mansoni and Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound therapy in selected patients with S. mansoni and S. haematobium infections in the Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance of schistosomes to this compound and oxamniquine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Hycanthone In Vitro Cytotoxicity Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hycanthone, a thioxanthenone derivative, is recognized for its activity as a DNA intercalator and an inhibitor of topoisomerase I and II.[1] These mechanisms of action confer upon it cytotoxic properties that have been explored in the context of anti-schistosomal and anti-cancer research. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The protocols outlined herein are foundational for screening and characterizing the cytotoxic and apoptotic effects of this compound.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The following table summarizes the available quantitative data on its inhibitory concentrations.

| Compound | Assay | Target | Cell Line | IC50 | Citation |

| This compound | APE1 Incision Inhibition | APE1 | - | 80 nM | [1] |

| This compound | Clonogenic Survival | - | p388 mouse leukemia | - | [1] |

Note: Specific IC50 values for this compound across a broad range of human cancer cell lines are not widely available in the public domain. The provided data indicates its inhibitory effect on a key DNA repair enzyme and general cytotoxic effects. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols below.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the metabolic activity of cells as an indicator of viability following exposure to this compound.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

-

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-